molecular formula C8H11NO B11946154 octahydro-2H-cyclopropa[cd]indol-2-one CAS No. 33984-76-8

octahydro-2H-cyclopropa[cd]indol-2-one

Cat. No.: B11946154
CAS No.: 33984-76-8
M. Wt: 137.18 g/mol
InChI Key: RRYIVCBIOGTZAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-cyclopropa[cd]indol-2-one involves multiple steps, typically starting with the formation of the cyclopropane ring followed by the construction of the indole framework. Specific reaction conditions and reagents used in these steps can vary, but common methods include cyclization reactions and the use of catalysts to facilitate ring formation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-cyclopropa[cd]indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Octahydro-2H-cyclopropa[cd]indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octahydro-2H-cyclopropa[cd]indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-2H-cyclopropa[cd]indol-2-one is unique due to its specific ring structure and the presence of both cyclopropane and indole moieties.

Properties

CAS No.

33984-76-8

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

7-azatricyclo[4.3.0.02,9]nonan-8-one

InChI

InChI=1S/C8H11NO/c10-8-7-4-2-1-3-5(9-8)6(4)7/h4-7H,1-3H2,(H,9,10)

InChI Key

RRYIVCBIOGTZAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2C(=O)NC3C1

Origin of Product

United States

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